molecular formula C12H10N4O B11881863 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one CAS No. 62019-60-7

5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B11881863
CAS No.: 62019-60-7
M. Wt: 226.23 g/mol
InChI Key: JIDZVAOATFGUSL-UHFFFAOYSA-N
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Description

5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features both quinoline and pyrazolone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of a quinoline derivative with a suitable hydrazine and a diketone. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 5-Nitro-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one

    Reduction: 5-Amino-4-(tetrahydroquinolin-2-yl)-1H-pyrazol-3(2H)-one

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as an anti-inflammatory or anticancer agent. Industry : Used in the development of dyes or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-2-yl)-1H-pyrazol-3(2H)-one
  • 5-Amino-1H-pyrazol-3(2H)-one
  • 2-Quinolinylhydrazine

Uniqueness

The presence of both quinoline and pyrazolone moieties in 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This dual functionality can be advantageous in medicinal chemistry for the design of multifunctional drugs.

Properties

CAS No.

62019-60-7

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17)

InChI Key

JIDZVAOATFGUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N

Origin of Product

United States

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